2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868219-12-9
VCID: VC7216054
InChI: InChI=1S/C16H13Cl2FN2O2S2/c17-12-2-1-11(15(18)9-12)10-24-16-20-7-8-21(16)25(22,23)14-5-3-13(19)4-6-14/h1-6,9H,7-8,10H2
SMILES: C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C16H13Cl2FN2O2S2
Molecular Weight: 419.31

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole

CAS No.: 868219-12-9

Cat. No.: VC7216054

Molecular Formula: C16H13Cl2FN2O2S2

Molecular Weight: 419.31

* For research use only. Not for human or veterinary use.

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole - 868219-12-9

Specification

CAS No. 868219-12-9
Molecular Formula C16H13Cl2FN2O2S2
Molecular Weight 419.31
IUPAC Name 2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C16H13Cl2FN2O2S2/c17-12-2-1-11(15(18)9-12)10-24-16-20-7-8-21(16)25(22,23)14-5-3-13(19)4-6-14/h1-6,9H,7-8,10H2
Standard InChI Key DKXXRRRQTUZBPC-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

The compound 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic molecule of interest in medicinal and chemical research. It features a unique structural framework combining a dichlorophenyl group, a sulfonyl fluoride group, and an imidazole core. This combination suggests potential applications in pharmacology, particularly in areas such as enzyme inhibition, anticancer activity, and antimicrobial properties.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Thioether Formation: Reaction of a 2,4-dichlorobenzyl halide with a thiol derivative to introduce the sulfanyl group.

  • Sulfonamide Coupling: Incorporation of the fluorobenzenesulfonyl moiety via sulfonamide chemistry.

  • Imidazole Ring Closure: Cyclization reactions involving precursors such as glyoxal or imidazoline derivatives under controlled conditions.

Biological Activities and Applications

The structural features of this compound suggest several potential biological activities:

Anticancer Activity

Sulfonamide derivatives are well-known for their antiproliferative effects on cancer cells. The presence of both sulfonamide and dichlorophenyl groups may enhance apoptosis induction through caspase activation pathways .

Enzyme Inhibition

Imidazole-containing compounds are often inhibitors of enzymes such as cytochrome P450 or carbonic anhydrase due to their ability to coordinate with metal ions at active sites .

Stability and Metabolic Considerations

The compound's stability is influenced by its functional groups:

  • The fluorobenzenesulfonyl group enhances resistance to oxidative metabolism.

  • The thioether linkage may undergo oxidation to sulfoxides or sulfones in vivo, which could alter its biological activity or toxicity profile .

Research Findings

Study FocusKey Findings
Synthesis and Structural ElucidationSuccessful synthesis confirmed by NMR and mass spectrometry .
Anticancer EvaluationDemonstrated apoptosis induction in HeLa cells; sub-G1 phase arrest observed .
Enzyme InhibitionPotential inhibitory effects on carbonic anhydrase enzymes suggested .
Antimicrobial TestingModerate activity against Gram-positive bacteria and fungi reported .

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